Fosmanogepix
説明
APX001 is a prodrug of APX-001A, the first-in-class inhibitor of the fungal protein Gwt1.
科学的研究の応用
Broad Spectrum Antifungal Agent
Fosmanogepix is a first-in-class antifungal agent currently in Phase 2 clinical trials, showing potential in treating invasive fungal infections caused by Candida, Aspergillus, and rare molds. It's the prodrug of manogepix, which inhibits the fungal enzyme Gwt1, demonstrating broad-spectrum in vitro activity against yeasts and molds, including drug-resistant pathogens. Its efficacy has been proven in mouse and rabbit models for various infections, including those by C. albicans, C. glabrata, C. auris, and A. fumigatus (Shaw & Ibrahim, 2020).
Activity against Candida auris
Manogepix, the active component of this compound, has been evaluated for its in vitro activity against Candida auris, a pathogen known for its drug resistance. Studies have shown significant efficacy of manogepix against C. auris, with high potency in comparison to other antifungals like fluconazole (Arendrup et al., 2020).
Synthesis and Evaluation Against Cryptococcus spp.
Research into synthesizing analogs of manogepix has led to the identification of several compounds with improved antifungal activity against Cryptococcus neoformans and C. gattii, compared to manogepix itself. This highlights the potential for developing more potent derivatives for clinical use (Trzoss et al., 2019).
Treatment of Mucormycosis and Scedosporiosis
This compound has shown effectiveness in treating pulmonary murine mucormycosis due to Rhizopus arrhizus and immunocompromised mice infected with invasive pulmonary scedosporiosis or disseminated fusariosis. Its ability to target Gwt1, an enzyme involved in the glycosylphosphotidyl inositol pathway, is crucial in treating these life-threatening infections (Gebremariam et al., 2020; Alkhazraji et al., 2019).
Clinical Trials for Candidemia
Clinical trials have demonstrated the safety and efficacy of this compound in treating candidemia. It has shown a high level of treatment success and is well-tolerated, making it a promising option for candidemia patients (Pappas et al., 2020).
Efficacy in Renal Insufficiency
This compound has also been evaluated for its safety and efficacy in patients with renal insufficiency. This subset analysis from a Phase 2 candidemia trial showed high treatment success without evidence of drug-related nephrotoxicity, highlighting its potential as a safer alternative in this patient population (Bulpa et al., 2020).
In Vitro Activity Against Diverse Fungal Isolates
Manogepix has demonstrated in vitro activity against a broad spectrum of fungal isolates, including Candida spp., Aspergillus spp., and rare molds. Its wide-ranging efficacy against diverse fungal pathogens, including resistant strains, is noteworthy and supports its further clinical development (Pfaller et al., 2021).
特性
IUPAC Name |
[2-amino-3-[3-[[4-(pyridin-2-yloxymethyl)phenyl]methyl]-1,2-oxazol-5-yl]pyridin-1-ium-1-yl]methyl hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N4O6P/c23-22-19(4-3-11-26(22)15-31-33(27,28)29)20-13-18(25-32-20)12-16-6-8-17(9-7-16)14-30-21-5-1-2-10-24-21/h1-11,13,23H,12,14-15H2,(H2,27,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQONJQKKVAHONF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OCC2=CC=C(C=C2)CC3=NOC(=C3)C4=C([N+](=CC=C4)COP(=O)(O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N4O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2091769-17-2 | |
Record name | Fosmanogepix [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2091769172 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fosmanogepix | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15183 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | FOSMANOGEPIX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XQ871489P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。